molecular formula C₁₈H₂₁N₅O₅ B1139801 6-Benzylaminopurine 9-(beta-D-glucoside) CAS No. 4294-17-1

6-Benzylaminopurine 9-(beta-D-glucoside)

Cat. No. B1139801
CAS RN: 4294-17-1
M. Wt: 387.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of 6-Benzylaminopurine 9-(beta-D-glucoside) involves complex chemical reactions, including the rearrangement of the glucosyl residue from N3 to N9 and the construction of the N-glycoside linkage. Eichholzer et al. (1978) investigated the thermal rearrangement of the 3-β-D-Glucoside of 6-benzylaminopurine, proposing an ionic mechanism for the 1,3-shift of the glucosyl grouping to the 9-position with retention of configuration at the migrating centre (Eichholzer, Macleod, & Summons, 1978). Additionally, the Pd-catalyzed coupling reaction of glycosylamines with 6-chloropurines has been described as a method for synthesizing this compound and its isomers (Chida, Suzuki, Tanaka, & Yamada, 1999).

Molecular Structure Analysis

The molecular structure of 6-Benzylaminopurine 9-(beta-D-glucoside) includes a benzylaminopurine moiety linked to a beta-D-glucoside. This structure has been elucidated through various synthetic routes and confirmed by comparison with naturally occurring cytokinin metabolites (Cowley, Duke, Liepa, Macleod, & Letham, 1978).

Chemical Reactions and Properties

The chemical reactions involving 6-Benzylaminopurine 9-(beta-D-glucoside) include its formation through enzymatic glucosylation processes, where enzymes from radish cotyledons utilize UDP-glucose to form the 7- and 9-glucopyranosyl derivatives of 6-benzylaminopurine (Entsch & Letham, 1979). These reactions highlight the compound's ability to undergo specific transformations within biological systems, leading to various glucoside derivatives.

Physical Properties Analysis

The physical properties of 6-Benzylaminopurine 9-(beta-D-glucoside) and its derivatives have been investigated through the study of their synthesis, crystal structure, and reaction mechanisms. These studies provide valuable information on the compound's stability, solubility, and crystalline structure, which are important for its application and handling.

Chemical Properties Analysis

The chemical properties of 6-Benzylaminopurine 9-(beta-D-glucoside) include its reactivity in glycosylation reactions, where it serves as a substrate or product depending on the specific chemical process. The compound's behavior in these reactions, such as its role in the synthesis of N-glycosyl amines and glycosyl esters, reflects its versatility and potential utility in various chemical and biological applications (Das, Rao, & Kolehmainen, 2001).

Scientific Research Applications

Application Summary

6-Benzylaminopurine 9-(beta-D-glucoside) has been used in the field of plant growth regulation . Specifically, it has been applied to mulberry (Morus alba L.) plants to promote growth and flavonoid accumulation .

Methods of Application

The method of application involved foliar spraying of 6-benzylaminopurine . The concentration used in the study was 30 mg/L .

Results or Outcomes

The results showed that 6-benzylaminopurine treatment significantly promoted mulberry differentiation and growth, and increased the numbers of new shoots and buds compared to the control . In addition, the treatment significantly increased the contents of rutin (Rut), isoquercitrin (IQ) and astragaloside IV (Ast), and it strongly induced the expression of flavonoid biosynthesis-related genes, including flavonoid 3-O-glucosyltransferase (F3GT), 4-xoumarate-CoA ligase (4CL), phenylalanine (PAL) and chalcone synthase (CHS) . The dietary risk assessment of mulberry leaves was based on hormone residues 5 days after treatment with 30 mg /L 6-benzylaminopurine, and the results showed that the dietary exposure risk of 6-benzylaminopurine was extremely low without causing any health concern .

Safety And Hazards

6-Benzylaminopurine 9-(beta-D-glucoside) is classified as a skin irritant, eye irritant, and may cause respiratory irritation5. It has hazard codes of Xi and risk statements of 36/37/385. Safety measures include washing thoroughly after handling5.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 6-Benzylaminopurine 9-(beta-D-glucoside) from the web search results.


Relevant Papers
I found some references to 6-Benzylaminopurine 9-(beta-D-glucoside) on Sigma-Aldrich’s website
16, but no specific papers were mentioned. For more detailed information, you may want to search academic databases or contact experts in the field.


properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUUBWXADMDQSI-BWOYXGKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylaminopurine 9-(beta-D-glucoside)

CAS RN

4294-17-1
Record name Benzyladenine 9-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4294-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzylaminopurine 9-(b-D-glucoside)
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